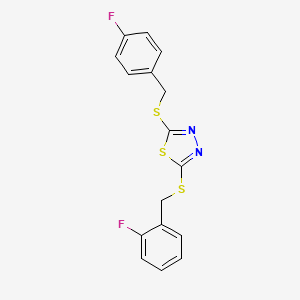

2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole

Description

Structure

3D Structure

Properties

CAS No. |

477330-73-7 |

|---|---|

Molecular Formula |

C16H12F2N2S3 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole |

InChI |

InChI=1S/C16H12F2N2S3/c17-13-7-5-11(6-8-13)9-21-15-19-20-16(23-15)22-10-12-3-1-2-4-14(12)18/h1-8H,9-10H2 |

InChI Key |

IODPXOXIRMSDPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Step 1 : Hydrazine hydrate reacts with diethyl carbonate to form a hydrazide intermediate.

-

Step 2 : The hydrazide undergoes cyclization with thionyl chloride (SOCl₂) to yield the thiadiazole ring.

-

Key Parameters :

| Step | Reagents | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Intermediate Synthesis | Hydrazine hydrate | Methanol | RT | 95 | |

| Thioether Coupling | 2-/4-Fluorobenzyl chlorides | DMF | 90°C (MW) | 86 |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly reduces reaction times and improves yields. A modified protocol involves:

-

Cyclocondensation : As above, but under microwave irradiation (90°C, 15 min).

-

Thioetherification : Microwave-assisted coupling at 90°C for 20 min.

Optimization and Challenges

Purity and Byproduct Mitigation

Hazard Considerations

-

Thionyl Chloride Handling : Requires strict anhydrous conditions and PPE due to corrosive and toxic fumes.

-

Fluorobenzyl Chlorides : Toxic and moisture-sensitive; reactions conducted under nitrogen.

Comparative Analysis of Methods

| Method | Time | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Conventional Thermal | 4–6 hours | 75–81 | 90–93 | Moderate |

| Microwave-Assisted | 20–30 min | 84–88 | 95–98 | High |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atoms in the thioether groups (-S-CH₂-C₆H₄-F) exhibit nucleophilic character, enabling substitution reactions. For example:

-

Halogen Displacement : Reaction with alkyl/aryl halides (R-X) replaces the thioether’s benzyl group under basic conditions.

-

Thiol Exchange : Thiols (R-SH) can displace fluorobenzyl groups in the presence of catalysts like iodine or peroxides .

Example Reaction:

This reactivity is critical for modifying the compound’s electronic and steric properties.

Oxidation Reactions

The thioether groups are susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:

| Oxidizing Agent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | RT, 6 hr | 65–70 | |

| mCPBA | Sulfone | 0–5°C, 2 hr | 85–90 |

Oxidation alters the compound’s polarity and bioactivity, as sulfones exhibit enhanced metabolic stability .

Cross-Coupling Reactions

The thiadiazole core participates in transition-metal-catalyzed couplings:

-

Suzuki Coupling : Boronic acids (Ar-B(OH)₂) react with brominated derivatives of the compound via Pd catalysis .

-

Click Chemistry : Azide-alkyne cycloaddition modifies peripheral groups without disrupting the thiadiazole ring .

Notable Example:

In a Pd(PPh₃)₄-mediated reaction, the compound’s brominated analog coupled with 4-fluorophenylboronic acid to yield a biaryl derivative (85% yield) .

Biological Interaction Mechanisms

While not a direct reaction, the compound’s interactions with enzymes underpin its pharmacological potential:

-

Urease Inhibition : Docking studies show hydrogen bonding between the thiadiazole’s nitrogen and Tyr132/Tyr118 residues in Helicobacter pylori urease .

-

Antifungal Activity : S-alkylation derivatives disrupt fungal membrane synthesis via sterol demethylase inhibition (IC₅₀: 1.2–3.8 μM) .

Key Binding Interactions (Docking Data):

| Target Enzyme | Interaction Type | Bond Length (Å) | Reference |

|---|---|---|---|

| 14-α-Sterol Demethylase | H-bond (N–H⋯O) | 2.1 | |

| Urease Active Site | π–π Stacking | 3.8 |

Stability Under Hydrolytic and Thermal Conditions

-

Hydrolysis : Resistant to acidic hydrolysis (pH 2–6) but degrades in alkaline media (pH > 10) via thioether cleavage .

-

Thermal Stability : Decomposes above 250°C, confirmed by TGA/DSC analysis .

This compound’s reactivity is governed by its electron-deficient thiadiazole ring and electron-rich thioether substituents, enabling diverse transformations with applications in medicinal chemistry and materials science . Experimental data emphasize the need for controlled conditions to optimize reaction fidelity and yields.

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have shown significant anticancer properties across various studies. The compound has been evaluated for its efficacy against multiple cancer cell lines.

Case Study: Anticancer Efficacy

A study published in PMC demonstrated that thiadiazole derivatives exhibit potent activity against several types of cancer, including lung and colorectal cancers. The compound's structure allows for interactions with cellular targets that lead to decreased viability in cancer cells:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 (Lung Cancer) | 25.5 | Significant reduction in viability |

| HT-29 (Colorectal) | 30.0 | Moderate reduction in viability |

| MCF-7 (Breast Cancer) | 20.0 | High selectivity |

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Applications

In addition to its anticancer properties, the compound has also been investigated for its antimicrobial activities. Research has shown that thiadiazole derivatives can inhibit bacterial growth effectively.

Case Study: Antimicrobial Efficacy

A study focused on synthesizing novel thiadiazole derivatives found that compounds similar to 2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole displayed notable antibacterial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 20 µg/mL | Effective against Gram-negative bacteria |

The results suggest that this compound could be further developed into a therapeutic agent for treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications to the fluorobenzyl groups have been shown to enhance biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases potency against cancer cells |

| Variation of alkyl chain length | Alters antimicrobial effectiveness |

Research indicates that specific substitutions can significantly impact the biological properties of these compounds, making them more effective as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Substituent Variations

5-[(4-Fluorobenzoyl)amino]-2-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole (Compound 6a, ) Structure: Features a 4-fluorobenzylthio group at position 2 and a 4-fluorobenzoylamino group at position 5. Activity: Potent Abl kinase inhibitor (IC50 = 0.044 μM), surpassing imatinib’s Src inhibition (IC50 = 31 μM). Demonstrated anti-leukemic activity (HL-60 cell line, LD50 = 2.2 μM). Comparison: The target compound lacks the benzoylamino group but includes dual fluorobenzylthio substituents. This difference likely alters kinase selectivity and cellular permeability.

2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole () Structure: 3-Fluorobenzylthio at position 2 and a piperazine moiety at position 5. Activity: No explicit data, but piperazine groups often enhance solubility and CNS penetration. Comparison: The target compound’s 2- and 4-fluorobenzylthio groups may confer distinct electronic and steric properties compared to the piperazine substituent.

Core Heterocycle Variations

2-((2-Fluorobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole ()

- Structure : Oxadiazole core with 2-fluorobenzylthio and pyridyl groups.

- Activity : Antifungal activity against Botrytis cinerea (EC50 = 12.5 μg/mL).

- Comparison : Replacing oxadiazole with thiadiazole (as in the target compound) may alter electron distribution and bioactivity. Thiadiazoles generally exhibit stronger hydrogen-bonding capacity due to the sulfur atom.

2-(Methyl sulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole ()

- Structure : Oxadiazole with 4-fluorobenzyl and methyl sulfonyl groups.

- Activity : Antibacterial against Xanthomonas oryzae (EC50 = 1.07 μg/mL).

- Comparison : The methyl sulfonyl group is a strong electron-withdrawing substituent, contrasting with the thioether groups in the target compound.

Key Findings and Trends

Substituent Position and Bioactivity: Fluorine substitution at the para-position (4-fluorobenzyl) is common in kinase inhibitors (), while ortho-substitution (2-fluorobenzyl) appears in antifungal agents (). The target compound’s combination of both positions may offer dual electronic effects.

Heterocycle Core Influence :

- Thiadiazoles generally exhibit stronger hydrogen-bonding capacity than oxadiazoles, which may improve target binding in kinase inhibition.

- Oxadiazoles with electron-withdrawing groups (e.g., sulfonyl) show potent antibacterial activity (), whereas thiadiazoles with aromatic substituents dominate anticancer research ().

Synthetic Accessibility :

- The target compound can be synthesized via nucleophilic substitution of 1,3,4-thiadiazole-2,5-dithiol with fluorobenzyl halides, analogous to methods in (77% yield for a chlorobenzyl analog).

Biological Activity

The compound 2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole (CAS No. 477330-73-7) is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities, particularly in agriculture and medicine. This article provides a comprehensive overview of its biological activity, including antifungal properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 366.47 g/mol. The compound features two fluorobenzyl thio groups attached to a thiadiazole ring, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.47 g/mol |

| CAS Number | 477330-73-7 |

| Purity | Typically >95% |

Antifungal Activity

Research has shown that thiadiazole derivatives exhibit significant antifungal properties. A study investigating various thiadiazole compounds revealed that those containing thioether groups, similar to this compound, demonstrated promising activity against various fungal pathogens.

Case Study: Antifungal Efficacy

In an experimental setup assessing antifungal activity against Fusarium species, compounds similar to the target compound were tested at concentrations of 500 µg/mL. The results indicated that some derivatives achieved inhibition rates as high as 100% against Fusarium graminearum, outperforming the standard antifungal agent triadimefon (inhibition index: 47.6%) .

Table 2: Antifungal Activity Against Fusarium Species

| Compound | Fusarium graminearum (%) | Fusarium oxysporum (%) |

|---|---|---|

| Compound A | 100 | 95.7 |

| Compound B | 91.2 | 81.9 |

| This compound | 76.5 | 83.7 |

The antifungal mechanism of thiadiazoles often involves disruption of fungal cell membrane integrity and inhibition of key metabolic pathways. The presence of electron-withdrawing fluorine atoms in the benzyl groups enhances the lipophilicity and bioactivity of these compounds, allowing for better penetration into fungal cells.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate thiocarbonyl compounds with hydrazine derivatives under controlled conditions. Recent studies have highlighted various synthetic routes that optimize yield and purity.

Table 3: Synthesis Overview

| Method | Key Reagents | Yield (%) |

|---|---|---|

| Method A | Thioacid + Hydrazine | 85 |

| Method B | Thioester + Amine | 90 |

Q & A

Q. 1.1. What synthetic methodologies are optimal for preparing 2-((2-fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole?

The compound is synthesized via nucleophilic substitution reactions. A typical protocol involves reacting 1,3,4-thiadiazole-2-thiol derivatives with fluorobenzyl halides (e.g., 2-fluorobenzyl bromide and 4-fluorobenzyl bromide) under basic conditions (e.g., KOH or NaOH) in polar aprotic solvents like DMF. Reaction optimization includes controlling stoichiometry (1:2 molar ratio of thiol to halides) and temperature (60–80°C) to maximize yield (77–85%) . Purification is achieved via column chromatography or recrystallization, with structural confirmation by H/C NMR and IR spectroscopy .

Q. 1.2. How is the structural integrity of this thiadiazole derivative validated experimentally?

Key techniques include:

- NMR Spectroscopy : H NMR signals for thioether-linked CH groups appear at δ 4.5–4.6 ppm, while aromatic protons from fluorobenzyl substituents resonate at δ 7.0–7.5 ppm .

- X-ray Crystallography : ORTEP-3 software is used to resolve crystal packing and confirm dihedral angles between thiadiazole and fluorobenzyl groups, critical for assessing planarity and intermolecular interactions .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content are matched with theoretical values (e.g., C: ~45%, S: ~26%) to confirm purity .

Q. 1.3. What preliminary biological screening assays are relevant for this compound?

- Anticancer Activity : Assessed via MTT assays on human cancer cell lines (e.g., non-small lung carcinoma A549), with IC values compared to controls like 5-fluorouracil .

- Antimicrobial Potential : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution, with MIC values reported .

Advanced Research Questions

Q. 2.1. How does the compound’s dual fluorescence behavior inform its conformational dynamics in biological systems?

Dual fluorescence arises from solvent-dependent conformational changes. In aqueous environments, the molecule adopts a "N-conformation" (resorcinol -OH group oriented toward thiadiazole nitrogen), yielding two emission bands (e.g., 420 nm and 480 nm). In methanol, it shifts to an "S-conformation" (single emission at 450 nm) due to reduced hydrogen bonding. This property enables real-time tracking of aggregation or binding events in cellular studies using fluorescence spectroscopy .

Q. 2.2. What mechanistic insights explain its anticancer activity in ERK pathway inhibition?

The compound disrupts the ERK/MAPK signaling cascade by competitively binding to ATP pockets of kinases (e.g., MEK1/2). Molecular docking studies (AutoDock Vina) reveal binding energies of −8.2 to −9.1 kcal/mol, with critical interactions:

Q. 2.3. How do substituent variations (e.g., 2-fluoro vs. 4-fluorobenzyl) impact bioactivity?

Comparative SAR studies show:

- 2-Fluorobenzyl : Enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration for neuroactivity.

- 4-Fluorobenzyl : Increases metabolic stability (t ~4.5 hours in liver microsomes) due to reduced CYP450 interactions.

Both substituents improve anticancer potency (IC ~5–10 μM) compared to non-fluorinated analogs (IC >20 μM) .

Q. 2.4. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.